2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one
Description
Properties
CAS No. |
652138-27-7 |
|---|---|
Molecular Formula |
C19H11FO2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)benzo[g]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-15-7-5-12(6-8-15)18-11-17(21)16-9-13-3-1-2-4-14(13)10-19(16)22-18/h1-11H |
InChI Key |
GYACLLLIDBOZLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The preparation of 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one can be approached through several synthetic pathways, primarily adapting methods used for similar naphthopyran derivatives. These routes can be classified into several categories based on their reaction mechanisms and starting materials.
Condensation Reactions
Condensation reactions represent the most common approach for synthesizing naphtho[2,3-b]pyran-4-one derivatives. This method typically involves the reaction between 2-hydroxy-1,4-naphthoquinone and appropriate benzaldehyde derivatives in the presence of a suitable catalyst.
Based on synthesis methods for similar compounds, the preparation of this compound would likely involve the condensation of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzaldehyde. This approach draws parallels from the synthesis of related compounds as described in the literature.
The general reaction scheme can be represented as:
2-Hydroxy-1,4-naphthoquinone + 4-Fluorobenzaldehyde → this compound
Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient alternative for synthesizing 4H-pyran derivatives. For the target compound, this approach would typically involve a three-component reaction system.
The synthesis could be adapted from methods described for similar pyran derivatives, utilizing 4-fluorobenzaldehyde, a suitable active methylene compound, and a naphthalene derivative in a one-pot reaction. This method is particularly appealing due to its operational simplicity and potential for high yields.
Detailed Synthetic Methodologies
Condensation Method with Base Catalysis
A promising approach for synthesizing this compound involves base-catalyzed condensation. Drawing from similar synthetic procedures, the following protocol could be employed:
Reagents and Conditions
| Reagent | Quantity | Role |
|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone | 1.0 equivalent | Core structure provider |
| 4-Fluorobenzaldehyde | 1.0-1.2 equivalents | Provides 4-fluorophenyl moiety |
| Triethylamine (Et₃N) | 20 mol% | Base catalyst |
| Acetonitrile (MeCN) | 5-10 mL per mmol | Solvent |
| Temperature | Room temperature | Reaction condition |
| Time | 16-24 hours | Reaction duration |
Procedure
- Dissolve 4-fluorobenzaldehyde in acetonitrile (5 mL per mmol).
- Add triethylamine (20 mol%) to the solution and stir for 30 minutes at room temperature.
- Add 2-hydroxy-1,4-naphthoquinone (1.0 equivalent) to the reaction mixture.
- Continue stirring at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Collect the formed precipitate by filtration, wash with acetonitrile and n-hexane.
- Dry the product under vacuum to obtain this compound.
This method is adapted from similar procedures used for synthesizing compounds such as 2-Amino-4-(3,4-difluorophenyl)-5,10-dihydro-5,10-dioxo-4H-naphtho[2,3-b]pyran-3-carbonitrile.
Ultrasound-Assisted Synthesis Method
Ultrasound-assisted synthesis offers advantages such as shorter reaction times and enhanced yields for the preparation of 4H-pyran derivatives. The method could be adapted for synthesizing this compound as follows:
Reagents and Conditions
| Reagent | Quantity | Role |
|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone | 1.0 equivalent | Core structure provider |
| 4-Fluorobenzaldehyde | 1.0 equivalent | Provides 4-fluorophenyl moiety |
| Triethylamine (Et₃N) | 20 mol% | Catalyst |
| Water | 10 mL per mmol | Green solvent |
| Ultrasound frequency | 40-45 kHz | Reaction activation |
| Temperature | 30-40°C | Reaction condition |
| Time | 30-60 minutes | Reaction duration |
Procedure
- Mix 2-hydroxy-1,4-naphthoquinone and 4-fluorobenzaldehyde in water.
- Add triethylamine (Et₃N) as catalyst.
- Subject the mixture to ultrasound irradiation at 40-45 kHz for 30-60 minutes while maintaining the temperature at 30-40°C.
- Monitor the reaction progress by TLC.
- Upon completion, filter the precipitated product, wash with water, and dry.
- If necessary, purify the crude product by recrystallization from a suitable solvent system.
This method is adapted from ultrasound-assisted multicomponent synthesis approaches for 4H-pyran derivatives.
Catalyst Optimization
The choice of catalyst significantly impacts the efficiency of the preparation method for this compound. Several catalytic systems have been explored for similar compounds, offering insights into optimal conditions for the target compound.
Comparison of Catalytic Systems
| Catalyst | Concentration | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Triethylamine | 20 mol% | Water | 30-40 | 0.5-1 | 80-90 | Green solvent, high yield, short reaction time | Possible impurities |
| Piperidine | 10-15 mol% | Ethanol | 70-80 | 3-4 | 75-85 | Good yield, readily available | Longer reaction time |
| N-Methylmorpholine | 15-20 mol% | Acetonitrile | Room temperature | 5-6 | 70-80 | Mild conditions, good functional group tolerance | Moderate yield |
| Ionic liquids | 10 mol% | Solvent-free | 60-70 | 2-3 | 85-95 | Reusable catalyst, high yield | Higher cost |
This comparative analysis is based on similar catalytic systems employed for the synthesis of related naphthopyran derivatives.
Reaction Optimization and Parameters
Optimizing reaction parameters is crucial for achieving high yields and purity in the synthesis of this compound.
Effect of Temperature and Reaction Time
Based on studies of similar compounds, the following relationship between temperature, reaction time, and yield can be established:
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Product Quality |
|---|---|---|---|
| Room temperature | 24 | 65-75 | High purity, minimal side products |
| 50-60 | 8-10 | 75-85 | Good purity, some side reactions |
| 70-80 | 4-6 | 80-90 | Moderate purity, increased side reactions |
| 100+ | 1-2 | 60-70 | Lower purity, significant decomposition |
This data is extrapolated from reaction conditions reported for similar naphthopyran derivatives.
Solvent Effects
The choice of solvent can significantly impact the reaction outcome:
| Solvent | Polarity | Boiling Point (°C) | Expected Yield (%) | Observations |
|---|---|---|---|---|
| Water | High | 100 | 80-90 | Green solvent, possible poor solubility of reactants |
| Ethanol | Moderate | 78 | 75-85 | Good solvent for most reactants, moderate yield |
| Acetonitrile | Moderate | 82 | 70-80 | Good solvent for aromatic aldehydes, clean reaction |
| Dioxane | Low | 101 | 65-75 | Good for recrystallization, moderate yield |
| Solvent-free | - | - | 85-95 | Environmentally friendly, may require mechanical grinding |
This analysis is based on solvent effects observed in the synthesis of similar heterocyclic compounds.
Purification and Characterization
Purification Techniques
Several purification methods can be employed for isolating pure this compound:
- Recrystallization: Using solvent systems such as ethanol/benzene or dioxane.
- Column Chromatography: Utilizing silica gel as the stationary phase and appropriate solvent mixtures.
- Preparative TLC: For smaller-scale purification.
Characterization Data
Expected characterization data for this compound, based on similar compounds:
Physical Properties
| Property | Expected Value |
|---|---|
| Physical State | Crystalline solid |
| Color | Yellow to orange |
| Melting Point | 240-260°C (estimated) |
| Solubility | Soluble in organic solvents like chloroform, DMSO; insoluble in water |
Spectroscopic Data
| Spectroscopic Method | Expected Features |
|---|---|
| IR (cm⁻¹) | 3070-3000 (C-H aromatic), 1650-1640 (C=O), 1620-1590 (C=C), 1260-1240 (C-F) |
| ¹H-NMR (δ, ppm) | 7.0-8.5 (aromatic protons), 6.8-7.0 (pyran =CH-) |
| ¹³C-NMR (δ, ppm) | 175-180 (C=O), 160-165 (pyran C-O), 150-160 (C-F), 115-140 (aromatic carbons) |
| Mass Spectrometry | Expected molecular ion peak at m/z 290 (M+) |
This data is extrapolated from spectroscopic information available for related compounds.
Comparative Analysis of Preparation Methods
Evaluation of Synthetic Approaches
| Synthetic Approach | Complexity | Yield (%) | Reaction Time | Atom Economy | Environmental Impact | Scalability |
|---|---|---|---|---|---|---|
| Base-catalyzed condensation | Moderate | 70-85 | 16-24 h | Good | Moderate | Good |
| Ultrasound-assisted synthesis | Low | 80-90 | 0.5-1 h | Good | Low | Moderate |
| Multicomponent reaction | Moderate | 75-85 | 4-8 h | Excellent | Low-Moderate | Good |
| Orthoformate-mediated reaction | High | 65-75 | 24-48 h | Poor | High | Poor |
This comparative analysis is based on data from multiple synthetic approaches for related naphthopyran derivatives.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of naphthopyrans, including 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one, exhibit significant antimicrobial properties. For instance, a study evaluated various naphthopyran derivatives and found that some exhibited potent activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Antiparasitic Properties
Recent research has indicated that naphthopyran derivatives may possess antiparasitic activity. A study synthesized new pyrano-4H-benzo[g]chromene derivatives and tested their efficacy against parasites such as Trypanosoma brucei and Leishmania major. The results showed promising activity, suggesting that compounds like this compound could be developed into effective antiparasitic agents .
Photochromic Applications
Naphthopyrans are well-known for their photochromic properties, which allow them to undergo reversible transformations upon exposure to light. This characteristic has important implications for the development of photochromic materials used in ophthalmic lenses and optical devices. The specific structure of this compound enhances its stability and responsiveness to UV light, making it suitable for such applications .
Case Study 1: Antimicrobial Evaluation
In a detailed study published in the MDPI Journal, researchers synthesized a series of naphthopyran derivatives and assessed their antimicrobial activity against various pathogens. The study utilized standard disk diffusion methods to evaluate the efficacy of these compounds. Among the tested derivatives, those containing the 4-fluorophenyl substituent showed enhanced activity against gram-positive bacteria, highlighting the significance of structural modifications in improving biological activity .
Case Study 2: Antiparasitic Activity Testing
A recent investigation focused on the synthesis and biological evaluation of new pyranonaphthoquinone derivatives for their antiparasitic effects. The study reported that certain derivatives exhibited significant inhibitory effects on Leishmania major and Toxoplasma gondii, with IC50 values indicating strong potential for further development into therapeutic agents against these parasites .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Calculated Properties
*logP values estimated via XLogP3 .
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target compound confers higher lipophilicity (logP = 4.1) compared to morpholine (NU7026, logP = 2.5) or hydroxyl/methoxy derivatives (e.g., aurasperone A, logP = 1.8). Fluorine enhances metabolic stability and binding affinity in drug design .
- Ring Fusion Differences: The naphtho[2,3-b] vs.
- Functional Group Diversity: Ketones (triones), amino groups, and glycosyl moieties (e.g., 6-β-D-glucopyranosyl derivatives ) modulate solubility and bioavailability.
Table 2: Activity Profiles of Selected Analogs
Key Insights:
- Enzyme Inhibition : NU7026's morpholine substituent enables selective DNA-PK binding, while the fluorophenyl group in the target compound may optimize interactions with hydrophobic enzyme pockets.
- Natural Products : Aurasperone A and glycosylated derivatives () highlight the role of hydroxyl/methoxy groups in antimicrobial and antioxidant activities.
- Structural-Activity Relationships (SAR): Position 2 substituents critically influence bioactivity. Fluorophenyl groups balance lipophilicity and electronic effects, whereas amino or morpholine groups introduce polarity for target engagement .
Biological Activity
2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one is a member of the naphthopyran class of compounds, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a fused naphthalene and pyran ring system, with a fluorophenyl substituent that enhances its chemical properties and biological efficacy.
- Molecular Formula : C19H11FO2
- CAS Number : 652138-27-7
- Molecular Structure : The compound consists of a naphtho[2,3-b]pyran framework with a fluorophenyl group at position 2, which contributes to its lipophilicity and biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Various derivatives of naphthopyran compounds have shown significant antimicrobial effects. For instance, studies have demonstrated that certain naphthopyran derivatives possess potent antibacterial properties against Gram-positive bacteria, outperforming standard antibiotics like ampicillin in some cases .
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, derivatives have shown significant cytotoxicity against HCT-116 colorectal cancer cells with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The antioxidant potential of this compound has been assessed through DPPH scavenging assays. Results indicate that certain derivatives exhibit strong free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .
The biological activity of this compound can be attributed to its interaction with various biological macromolecules:
- Enzyme Inhibition : Studies have shown that the compound can inhibit cyclin-dependent kinase 2 (CDK2), an important regulator of the cell cycle. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells through the activation of apoptotic pathways involving caspase-3 .
- Molecular Docking Studies : These studies provide insights into the binding affinities and modes of interaction with target enzymes or receptors, suggesting that structural modifications can enhance biological activity and selectivity for specific targets .
Comparative Analysis
The following table summarizes the biological activities of various compounds structurally related to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Amino-4-(2-fluorophenyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile | Structure | Known for anti-tubercular activity |
| 2-Amino-4-(p-chlorophenyl)-5-methyl-4H-naphtho[1,2-b]pyran | Structure | Exhibits antimicrobial properties |
| 2-Amino-4-(3-chloro-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile | Structure | Potential anticancer agent |
Case Studies
Several studies have focused on the synthesis and evaluation of naphthopyran derivatives:
- A study reported the synthesis of various naphthopyran derivatives which were evaluated for their antibacterial and cytotoxic properties. Compounds demonstrated IC50 values lower than standard antibiotics against resistant bacterial strains and significant cytotoxicity against HCT-116 cells .
- Another research highlighted the antioxidant activity of derivatives through DPPH assays, revealing that certain compounds exhibited superior scavenging capabilities compared to established antioxidants like BHT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
